
Biotin-PEG3-Me-Tet
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Overview
Description
Biotin-PEG3-Me-Tet is an advanced bioconjugation reagent comprising a biotin group, a triethylene glycol (PEG3) spacer, and a methyltetrazine (Me-Tet) functional group. The PEG3 spacer enhances water solubility and reduces steric hindrance during binding to avidin or streptavidin, while the tetrazine group enables rapid and selective inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO)-modified molecules . This compound is primarily utilized in antibody-drug conjugates (ADCs) and targeted drug delivery systems, where its bioorthogonal reactivity ensures efficient and specific labeling in vivo without requiring toxic catalysts like copper .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-Me-Tet involves the conjugation of biotin with a PEG3 linker and a tetrazine group. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG3 linker, which contains a terminal amine group, under mild conditions to form biotin-PEG3.
Tetrazine Conjugation: Finally, the biotin-PEG3 is conjugated with a tetrazine group using a suitable coupling reagent, such as carbodiimide, to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of biotin are activated using NHS.
Large-Scale PEGylation: The activated biotin is reacted with PEG3 linker in large reactors.
Tetrazine Conjugation: The final conjugation step is carried out in industrial reactors with precise control over reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG3-Me-Tet primarily undergoes inverse electron demand Diels-Alder reactions with TCO groups. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Trans-cyclooctene (TCO), N-hydroxysuccinimide (NHS), carbodiimide.
Conditions: Mild aqueous conditions, typically at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products
The major product formed from the reaction of this compound with TCO-containing compounds is a stable bioconjugate, which can be used in various biological and chemical applications .
Scientific Research Applications
Key Applications
1. Protein Labeling
- Description : Biotin-PEG3-Me-Tet is extensively used for labeling proteins, facilitating their detection and purification. The strong binding affinity between biotin and streptavidin allows for efficient capture of biotinylated proteins.
- Techniques : Common techniques that utilize this compound include Western blotting, enzyme-linked immunosorbent assays (ELISA), and immunoprecipitation.
2. Cell Surface Engineering
- Description : The reagent can modify cell surfaces by biotinylating membrane proteins. This modification is crucial for studying protein interactions and functionalities while maintaining minimal steric hindrance.
- Applications : It is particularly important in cell sorting, imaging, and the development of cell-based assays.
3. Drug Delivery Systems
- Description : this compound plays a significant role in targeted drug delivery systems. By conjugating therapeutic agents to biotin, drugs can be directed specifically to cells or tissues that express streptavidin or avidin.
- Benefits : This targeting mechanism enhances therapeutic efficacy while minimizing side effects associated with non-specific drug distribution.
4. Biosensor Development
- Description : The compound's unique properties make it suitable for developing biosensors that detect biomolecules through the high-affinity interaction between biotin and streptavidin.
- Importance : Such biosensors are vital for diagnostic assays and environmental monitoring systems.
Data Tables
The following table summarizes the key characteristics and applications of this compound:
Application | Description | Techniques Used |
---|---|---|
Protein Labeling | Facilitates detection and purification of proteins | Western blotting, ELISA |
Cell Surface Engineering | Modifies membrane proteins for functional studies | Cell sorting, imaging |
Drug Delivery Systems | Targets drugs to specific cells or tissues | Conjugation with therapeutics |
Biosensor Development | Detects biomolecules using biotin-streptavidin interactions | Diagnostic assays |
Case Studies
-
Protein Detection in Western Blotting
- A study demonstrated the effectiveness of this compound in labeling a specific protein involved in cellular signaling pathways. The labeled protein was successfully detected using streptavidin-conjugated horseradish peroxidase in a Western blot assay.
-
Targeted Drug Delivery
- In preclinical trials, researchers conjugated a chemotherapeutic agent to this compound to target cancer cells expressing streptavidin. Results indicated improved tumor regression compared to non-targeted treatments.
-
Biosensor Application
- A novel biosensor utilizing this compound was developed to detect glucose levels in diabetic patients. The sensor exhibited high sensitivity and specificity due to the stable biotin-streptavidin interaction.
Mechanism of Action
Biotin-PEG3-Me-Tet exerts its effects through the inverse electron demand Diels-Alder reaction with TCO groups. The tetrazine group in this compound reacts with the TCO group to form a stable covalent bond. This reaction is highly specific and occurs rapidly under mild conditions, making it suitable for bioconjugation applications .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Features
Below is a comparative table highlighting key structural and functional differences between Biotin-PEG3-Me-Tet and analogous biotin-PEG derivatives:
Reaction Kinetics and Specificity
- This compound exhibits superior reaction kinetics in iEDDA with TCO (second-order rate constant ~10³–10⁴ M⁻¹s⁻¹), enabling rapid conjugation even at low concentrations .
- Biotin-PEG3-azide relies on copper-catalyzed azide-alkyne cycloaddition (CuAAC, ~10⁻³–10⁻² M⁻¹s⁻¹) or strain-promoted (SPAAC) reactions, which are slower and less biocompatible .
- Biotin-PEG3-amine requires carbodiimide (EDC) activation for coupling to carboxylates, introducing variability in efficiency depending on pH and buffer conditions .
Solubility and Stability
- All PEG3-containing derivatives benefit from enhanced water solubility compared to non-PEGylated biotin analogs. This compound and Biotin-PEG3-azide show >95% solubility in aqueous buffers, critical for biological applications .
- MTS-PEG3-Biotin is sensitive to hydrolysis in nucleophilic environments, necessitating storage at -20°C .
Research Findings and Case Studies
This compound in Targeted Therapy
A 2024 study demonstrated that this compound facilitated the delivery of doxorubicin to HER2+ breast cancer cells with 3-fold higher specificity than non-targeted analogs. The iEDDA reaction achieved conjugation within 5 minutes, minimizing off-target effects .
Limitations of Competing Compounds
Biological Activity
Biotin-PEG3-Me-Tet is a biotinylated compound that has gained attention in various biological applications, particularly in protein labeling and drug delivery systems. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and practical applications in research and therapeutics.
1. Synthesis and Structural Characteristics
This compound is synthesized through a series of chemical reactions involving biotin and polyethylene glycol (PEG) linkers. The structure typically includes a biotin moiety linked to a PEG chain, which enhances solubility and biocompatibility. The methyl tetrazine (Me-Tet) group is incorporated to facilitate bioorthogonal reactions, allowing for selective labeling of biomolecules in complex environments.
Table 1: Structural Components of this compound
Component | Description |
---|---|
Biotin | A vitamin that acts as a coenzyme in carboxylation reactions |
PEG3 | A hydrophilic polymer that improves solubility and reduces immunogenicity |
Methyl Tetrazine | A reactive group used for bioorthogonal chemistry |
The biological activity of this compound primarily revolves around its ability to selectively bind to streptavidin or avidin proteins due to the strong affinity between biotin and these proteins. This property is exploited in various applications, including:
- Protein Labeling : this compound can be used to label proteins for detection and purification purposes.
- Drug Delivery : The PEG component enhances the pharmacokinetics of drugs by improving their solubility and stability in biological systems.
Case Study: Protein Labeling with this compound
In a study examining the effectiveness of this compound for protein labeling, researchers demonstrated that the compound could successfully label target proteins in live cells. The study utilized fluorescence microscopy to visualize the labeled proteins, confirming that the biotinylated probe maintained high specificity and efficiency in cellular environments .
3. Applications in Research
This compound has been employed in various research contexts, including:
- Proteomics : Used for affinity purification of biotinylated proteins from complex mixtures.
- Cell Biology : Facilitates the study of protein-protein interactions through proximity labeling techniques such as BioID.
Table 2: Applications of this compound
Application | Description |
---|---|
Proteomics | Affinity purification and mass spectrometry analysis |
Cell Biology | Proximity labeling for studying interactions between proteins |
Drug Delivery | Targeted delivery systems utilizing biotin-streptavidin interactions |
4. Research Findings
Recent studies have highlighted the versatility of this compound in various biological assays. For instance, one study reported that the compound effectively labeled proteins with minimal background noise, demonstrating its utility in live-cell imaging . Another investigation focused on its role in enhancing the efficacy of antibody-drug conjugates by providing a stable linkage between therapeutic agents and target antibodies .
5. Conclusion
This compound represents a significant advancement in biochemical tools for research and therapeutic applications. Its unique structural properties enable efficient protein labeling and drug delivery, making it invaluable in modern biological research. Ongoing studies are expected to further elucidate its potential applications and optimize its use in various fields.
Q & A
Basic Research Questions
Q. How does the molecular architecture of Biotin-PEG3-Me-Tet influence its bioconjugation efficiency?
The compound comprises three functional modules:
- Biotin : Enables high-affinity binding to streptavidin/avidin for detection or purification .
- PEG3 spacer : Enhances water solubility, reduces steric hindrance, and minimizes non-specific binding by providing spatial separation between biotin and reactive groups .
- Methyltetrazine (Me-Tet) : Facilitates rapid, bioorthogonal inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO)-modified targets . Methodological Tip: Validate spacer efficacy by comparing conjugation yields with PEG variants of different lengths (e.g., PEG3 vs. PEG6) using HPLC or mass spectrometry .
Q. What experimental strategies are recommended for conjugating this compound to TCO-functionalized biomolecules?
- Reaction Conditions : Perform iEDDA reactions in neutral buffers (pH 6.5–7.5) at 25–37°C for 1–4 hours. Avoid amines or thiols in the buffer to prevent side reactions .
- Validation : Confirm conjugation via:
- MALDI-TOF/MS : Detect mass shifts corresponding to this compound attachment .
- Streptavidin-based assays : Use ELISA or gel-shift assays to verify biotin accessibility post-conjugation .
Advanced Research Questions
Q. How should researchers resolve contradictory data in reaction kinetics between this compound and structurally diverse TCO substrates?
Discrepancies often arise from:
- TCO isomerism : trans-TCO reacts ~50× faster than cis-TCO. Verify isomer purity via NMR or HPLC before use .
- Steric effects : Bulky TCO-modified targets (e.g., antibodies) may require extended reaction times or higher molar ratios. Optimize using a Design of Experiments (DoE) approach . Data Analysis Tip: Apply kinetic modeling (e.g., second-order rate equations) to quantify steric vs. electronic effects .
Q. What are the key stability considerations for this compound in long-term biochemical assays?
- Hydrolytic Degradation : The methyltetrazine group is susceptible to hydrolysis in aqueous buffers. Store lyophilized aliquots at -20°C and reconstitute immediately before use .
- Light Sensitivity : Tetrazines degrade under UV/visible light. Conduct reactions in amber vials or under low-light conditions . Validation Protocol: Monitor stability via:
- HPLC Retention Time : Track degradation peaks over 24–72 hours .
- Functional Assays : Compare streptavidin-binding capacity of fresh vs. aged samples .
Q. How can researchers optimize this compound for multiplexed labeling in live-cell imaging?
- Concentration Gradient Testing : Titrate this compound (0.1–10 µM) to balance signal intensity with background noise .
- Competitive Blocking : Pre-treat cells with free biotin to block endogenous biotin receptors, reducing non-specific binding .
- Cross-Validation : Use orthogonal labeling strategies (e.g., SNAP-tag/CLIP-tag) to confirm specificity .
Q. Experimental Design & Data Interpretation
Q. What controls are essential when using this compound in pull-down assays?
- Negative Controls :
- Unmodified Target : Omit TCO modification to confirm iEDDA specificity.
- Biotin Competition : Add excess free biotin to elution buffers to verify streptavidin-biotin interaction dependency .
Q. How should researchers address low yields in this compound-based conjugations?
- Troubleshooting Checklist :
Properties
Molecular Formula |
C29H42N8O6S |
---|---|
Molecular Weight |
630.8 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C29H42N8O6S/c1-20-34-36-28(37-35-20)22-8-6-21(7-9-22)18-31-26(39)10-12-41-14-16-43-17-15-42-13-11-30-25(38)5-3-2-4-24-27-23(19-44-24)32-29(40)33-27/h6-9,23-24,27H,2-5,10-19H2,1H3,(H,30,38)(H,31,39)(H2,32,33,40)/t23-,24-,27-/m0/s1 |
InChI Key |
CJVUSGLIHMFDML-DPZBCOQUSA-N |
Isomeric SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Origin of Product |
United States |
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